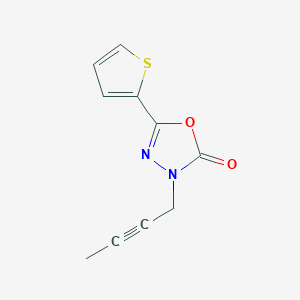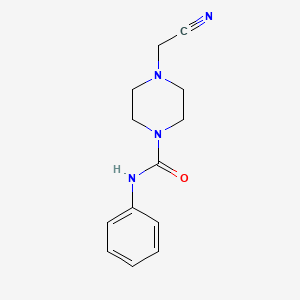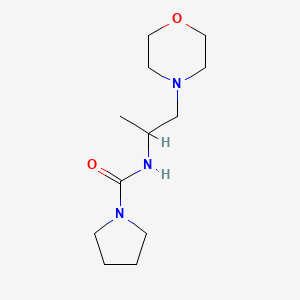
(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential application in various fields of scientific research. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and its potential application in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its potential as a therapeutic agent for other types of cancer. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone for further study.
Méthodes De Synthèse
The synthesis of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 1-ethylindole-2-carboxylic acid with 4-(dimethylamino)pyridine and 1-(chloromethyl)-4-(hydroxymethyl)piperidine hydrochloride. The reaction is carried out in the presence of triethylamine and dichloromethane, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone has been found to have potential application in various fields of scientific research. It has been studied for its anti-tumor activity, anti-inflammatory properties, and as a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(1-ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-18-14-6-4-3-5-12(14)11-15(18)16(20)17-9-7-13(19)8-10-17/h3-6,11,13,19H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJBVAZMYDZSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)


![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)

